![molecular formula C17H14F3N3O2S B585431 N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib CAS No. 1346604-14-5](/img/structure/B585431.png)

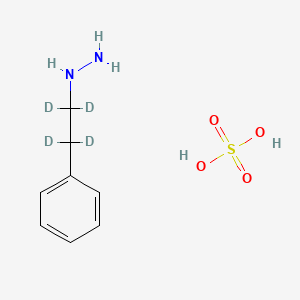

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

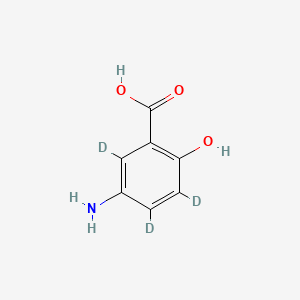

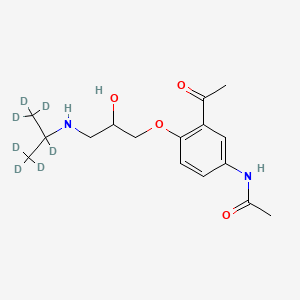

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib, also known as this compound, is a useful research compound. Its molecular formula is C17H14F3N3O2S and its molecular weight is 385.398. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sulfonamides in Drug Development and Environmental Impact

Sulfonamides, including N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] celecoxib, are a class of compounds that have been extensively studied for their pharmacological properties and environmental impact. The primary sulfonamide moiety, present in many clinically used drugs such as diuretics, antiepileptics, and COX-2 inhibitors like celecoxib, has been the focus of numerous research efforts aimed at developing novel therapeutic agents and understanding their ecological consequences.

Pharmacological Applications

Sulfonamide derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. Recent patents and literature highlight the development of sulfonamide CAIs (carbonic anhydrase inhibitors) incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for antitumor activity. The ongoing exploration of sulfonamides in medicinal chemistry emphasizes their significant role in the design of drugs with improved efficacy and selectivity for various diseases (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact

The widespread use of sulfonamides in healthcare and agriculture has raised concerns regarding their persistence in the environment and potential to promote antibiotic resistance. Studies have shown that sulfonamides present in the environment, mainly derived from agricultural activities, can alter microbial populations and pose a threat to human health. The understanding of sulfonamide degradation and their ecotoxicological profiles is crucial for developing effective strategies to mitigate their impact on the ecosystem and public health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Celecoxib and Its Derivatives

Celecoxib, a well-known COX-2 inhibitor, and its derivatives, including N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)], have been subjects of extensive research due to their therapeutic potentials beyond pain management. The modification of celecoxib's structure has led to the synthesis of analogs with promising anticancer activity, highlighting the versatility of sulfonamide-based compounds in drug development.

Anticancer Research

The structural modification of celecoxib has yielded derivatives with enhanced antiproliferative properties. Studies focusing on the structure-activity relationship (SAR) of celecoxib analogs have identified key features contributing to their anticancer efficacy. These findings are instrumental in guiding the development of new analogs as potential anticancer agents, underscoring the importance of sulfonamide scaffolds in medicinal chemistry (Abdelhaleem, Kassab, El-Nassan, & Khalil, 2022).

Microencapsulation for Improved Delivery

Research on microencapsulation techniques for celecoxib has explored various methods and polymers to enhance the drug's solubility, bioavailability, and therapeutic efficiency. The application of these techniques reflects the ongoing efforts to optimize drug delivery systems for sulfonamide-based medications, ensuring better patient outcomes and expanding the utility of these compounds in clinical settings (Vishnumurthy, Priya, Singh, & Tiwari, 2022).

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIMTMFJBCXYRP-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-14-5 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)